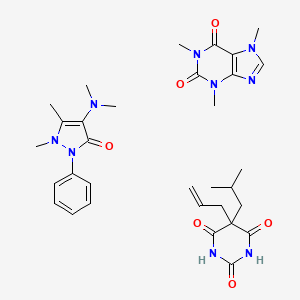
Optalidon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Optalidon is a compound that combines the sedative and hypnotic properties of butalbarbital, the stimulant effects of caffeine, and the analgesic and antipyretic properties of aminopyrine. This combination is used in various pharmaceutical formulations to treat conditions such as tension headaches and insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butalbarbital mixture with caffeine and aminopyrine involves the synthesis of each component followed by their combination. Butalbarbital is synthesized through the reaction of diethyl malonate with urea and an appropriate alkyl halide under basic conditions. Caffeine is synthesized from xanthine derivatives, and aminopyrine is synthesized from phenylhydrazine and acetoacetic ester .
Industrial Production Methods
Industrial production of this compound often involves spray-drying techniques to create solid particulates of the aminopyrine-barbital complex. This method combines synthesis, drying, and agglomeration processes into a single step, improving the flowability and packing properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Aminopyrine undergoes oxidation during the spray-drying process, forming various oxidation products.
Substitution: Butalbarbital can undergo substitution reactions at the nitrogen atoms in its structure.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and catalysts like Fe3O4 nanoparticles.
Substitution: Reagents such as alkyl halides are used under basic conditions.
Major Products
Scientific Research Applications
Optalidon has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Used in pharmaceutical formulations for treating headaches and insomnia.
Industry: Employed in the production of solid particulates for tablet formulations.
Mechanism of Action
The mechanism of action of butalbarbital involves binding to gamma-aminobutyric acid (GABA) receptors in the brain, increasing the duration of chloride ion channel opening and enhancing the inhibitory effect of GABA. Caffeine acts as a central nervous system stimulant by blocking adenosine receptors. Aminopyrine exerts its analgesic and antipyretic effects by inhibiting the synthesis of prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Butalbital: Similar sedative properties but often combined with acetaminophen and caffeine.
Phenobarbital: Another barbiturate with longer duration of action.
Aminophenazone: Similar analgesic and antipyretic properties but with a higher risk of agranulocytosis.
Uniqueness
Optalidon is unique due to its combination of sedative, stimulant, and analgesic properties, making it effective for treating multiple symptoms simultaneously .
Properties
CAS No. |
60382-50-5 |
|---|---|
Molecular Formula |
C32H43N9O6 |
Molecular Weight |
649.7 g/mol |
IUPAC Name |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H17N3O.C11H16N2O3.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3 |
InChI Key |
YTEZOIYKTFWJPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Key on ui other cas no. |
60382-50-5 |
Synonyms |
optalidon |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


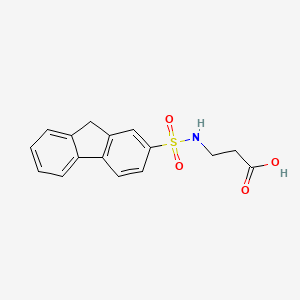
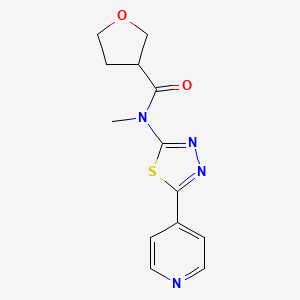
![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)
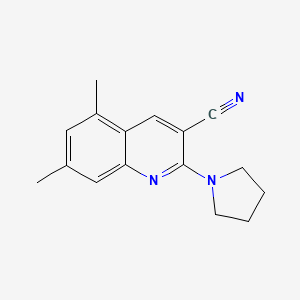
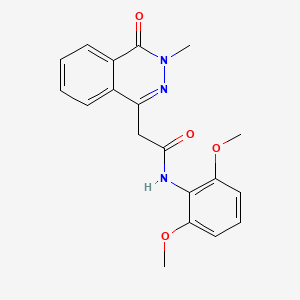
![2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)
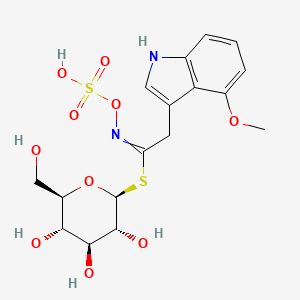
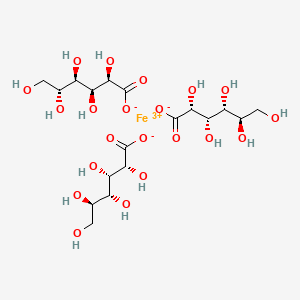
![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)
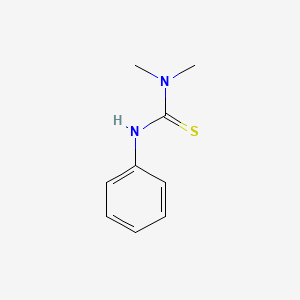
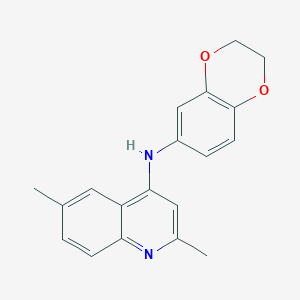
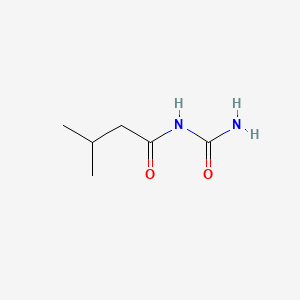
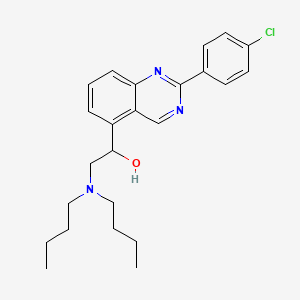
![Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-](/img/structure/B1195771.png)
